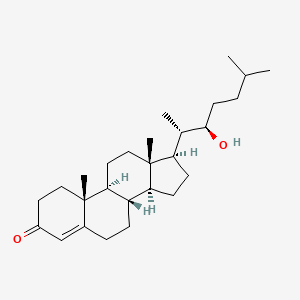
22-Hydroxycholest-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22-Hydroxycholest-4-en-3-one, also known as this compound, is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Significance
22-Hydroxycholest-4-en-3-one is involved in the regulation of cholesterol metabolism and has been studied for its implications in several diseases, including cardiovascular diseases, metabolic disorders, and certain cancers. Its biochemical properties make it a valuable compound for understanding lipid metabolism and developing targeted therapies.
Metabolic Studies
This compound serves as a biomarker for various metabolic conditions. Research indicates that it can be used to assess bile acid synthesis and cholesterol homeostasis. For example, elevated levels of this compound have been associated with conditions such as irritable bowel syndrome and other disorders linked to defective bile acid biosynthesis .
Cancer Research
Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit the migration of adenocarcinoma cells, suggesting a role in suppressing metastasis. The compound appears to induce autophagy and affect key signaling pathways related to tumor progression, such as the translocation of HMGB1 and HIF1α .
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective properties. Studies have indicated that certain oxysterols can influence neuroinflammation and neuronal survival, making them potential candidates for treating neurodegenerative diseases .
Case Studies
Therapeutic Potential
The therapeutic applications of this compound are vast:
- Cardiovascular Health : By modulating cholesterol levels and influencing lipid metabolism, it may help manage cardiovascular diseases.
- Cancer Treatment : Its ability to induce autophagy and inhibit tumor cell migration positions it as a candidate for adjunct cancer therapies.
- Neurological Disorders : Its neuroprotective properties could lead to novel treatments for conditions like Alzheimer's disease.
Análisis De Reacciones Químicas
Enzymatic Dehydrogenation and Isomerization
22-Hydroxycholest-4-en-3-one is a substrate for 3β-hydroxysteroid dehydrogenase/isomerase (HSD3B) enzymes, which oxidize its 3β-hydroxyl group to a 3-ketone and isomerize the Δ⁵ bond to Δ⁴. This reaction is critical for its role in bile acid synthesis pathways:
-
HSD3B7 catalyzes the conversion of 22-hydroxycholesterol to this compound during bile acid production .
-
HSD3B1 further oxidizes hydroxylated intermediates (e.g., 22R-hydroxycholesterol) into 3-keto derivatives, modulating feedback regulation of cholesterol biosynthesis .
Side-Chain Modifications
The hydroxyl group at C-22 enables further oxidative transformations:
-
CYP11A1 hydroxylates the side chain to form 20R,22R-dihydroxycholest-4-en-3-one , a precursor to pregnenolone and progesterone .
-
Microbial enzymes (e.g., Bordetella spp.) oxidize the side chain, yielding metabolites with altered biological activities .
Interactions with Lipid-Metabolizing Enzymes
This compound modulates lipid homeostasis through:
-
LXR Activation : Binds to liver X receptors (LXRs), regulating cholesterol efflux and lipogenesis .
-
INSIG Binding : Competes with cholesterol for INSIG proteins, influencing SREBP-2 processing and lipid biosynthesis .
Table 2: Key Regulatory Interactions
Synthetic Pathways
This compound is synthesized via:
-
Microbial Bioconversion : Cholesterol-oxidizing bacteria (e.g., Streptomyces) introduce C-22 hydroxylation .
-
Chemical Synthesis : Modified Oppenauer oxidation of 22-hydroxycholesterol under controlled conditions .
Stability and Reactivity
Propiedades
Número CAS |
60881-76-7 |
|---|---|
Fórmula molecular |
C27H44O2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h16-18,21-25,29H,6-15H2,1-5H3/t18-,21-,22+,23-,24-,25+,26-,27+/m0/s1 |
Clave InChI |
YXEUIHYGTAHPFF-JBZOCUGJSA-N |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)[C@@H](CCC(C)C)O |
SMILES canónico |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Sinónimos |
22-hydroxycholest-4-en-3-one 22R-hydroxycholest-4-en-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















